molecular formula C23H26N2O2 B2894622 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 782465-05-8

4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2894622
CAS No.: 782465-05-8
M. Wt: 362.473
InChI Key: KPHBAIFHPOWNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a synthetic hybrid compound designed for pharmaceutical and biological research. It incorporates two privileged pharmacophores: a coumarin backbone and a benzylpiperazine moiety. The coumarin scaffold is a structure of high interest in medicinal chemistry, with derivatives demonstrating a range of biological activities, including antitumor properties . The piperazine ring is a highly versatile scaffold known to improve water solubility and bioavailability, and it is a common feature in many biologically active compounds . This specific molecular architecture, featuring a methylene linker between the coumarin core and the piperazine group, is characteristic of compounds developed for targeted drug discovery. This compound is of particular value in oncology research. Piperazine derivatives have shown significant cytotoxic activities and antagonistic potency against specific receptors in studies related to prostate cancer . Furthermore, coumarin derivatives have been extensively investigated for their anti-proliferative effects against various cancer cell lines . The structural combination present in this reagent suggests potential for investigating similar anticancer mechanisms and conducting structure-activity relationship (SAR) studies. Beyond oncology, its framework is relevant to neuroscience research. Piperazine-based structures are found in ligands for various neurological targets. For instance, similar compounds have been designed and evaluated as histamine H3 receptor (H3R) antagonists , which is a recognized target for cognitive disorders such as Alzheimer's disease . Researchers can utilize this compound as a chemical tool to probe these and other biological pathways. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-12-21-20(14-23(26)27-22(21)13-18(17)2)16-25-10-8-24(9-11-25)15-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHBAIFHPOWNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium cyanoborohydride in methanol for reductive amination.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromen-2-one core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is a chemical compound that is a key intermediate in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors, specifically DGAT1 inhibitors . DGAT is a microsomal enzyme with four types: DGAT1, DGAT2, a bifunctional enzyme (wax ester synthase, WS/DGAT), and cytosolic DGAT (CytoDGAT) . Piperidine and piperazine derivatives can show inhibitory activity against DGAT, particularly DGAT1 .

Synthesis: Ethyl 4-(4-benzylpiperazin-1-yl)benzoate can be prepared through a direct reaction between 1-benzylpiperazine hydrochloride and ethyl 4-fluorobenzoate .

Here is the procedure:

  • Combine ethyl 4-fluorobenzoate (17.51 g, 0.104 mol) and 1-benzylpiperazine hydrochloride (44.3 g, 0.209 mol) in N,N-dimethylformamide (100 ml) .
  • Stir and reflux the solution at 433 K for 16 hours .
  • Allow the reaction mixture to cool to room temperature and pour it into 750 ml of stirring water .
  • Filter off the resulting solid, wash it with water, and dry it in a vacuum at 323 K for 15 hours .
  • Recrystallize the solid with 150 ml of isopropanol, filter it off, wash it with isopropanol, and dry it in a vacuum at 323 K for 48 hours to yield 23.5 g of ethyl 4-(4-benzylpiperazin-1-yl)benzoate (69.7% yield) .

Crystal Structure: Single crystals of ethyl 4-(4-benzylpiperazin-1-yl)benzoate can be grown in a mixed solvent of dichloromethane and methanol (20:1, v/v) over three days . The structure can be solved using the ShelXT structure solution program and refined with the ShelXL refinement package . All hydrogen atoms are placed in geometrically idealized positions .

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-((4-Benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one and Analogues

Compound Name Core Structure Substituents on Piperazine Additional Moieties Molecular Weight (g/mol) LogP
This compound Coumarin Benzyl None 389.5 ~3.1
4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one Coumarin N/A Triazole-thiophene 439.5 ~3.8
4-[(4-Ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one Coumarin Ethyl None 300.4 2.2
3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) Cinnoline Benzyl Fluoro, methyl 366.4 ~3.5

Key Observations :

  • The ethylpiperazine analogue (MW 300.4) lacks the benzyl group, reducing steric hindrance and possibly improving solubility .
  • Cinnoline derivatives (e.g., 9b) replace the coumarin core with a cinnoline ring, altering electronic properties and binding interactions .

Physicochemical and ADMET Properties

Table 2: Comparative ADMET and Toxicity Profiles

Compound Name GI Absorption BBB Penetration CYP Inhibition Toxicity Class
This compound High Low Moderate 4 (Low risk)
4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one High Low High 4 (Low risk)
3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) Moderate Moderate Not reported Not reported

Key Observations :

  • Both coumarin derivatives exhibit high gastrointestinal (GI) absorption but low blood-brain barrier (BBB) penetration, making them suitable for peripheral targets .
  • The triazole-thiophene hybrid shows higher CYP inhibition risk, necessitating caution in drug-drug interactions .
  • Cinnoline derivatives lack comprehensive ADMET data, limiting direct comparisons .

Key Observations :

  • The target compound and cinnoline derivatives lack reported antiviral data, highlighting a gap in current research.

Biological Activity

The compound 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a derivative of chromen-2-one and has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H26N2O2\text{C}_{23}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This structure includes a chromen-2-one core and a piperazine ring , which are known to impart various biological activities.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound's ability to prevent neuronal damage in models of oxidative stress has been noted, suggesting potential applications in neurodegenerative diseases.

Acetylcholinesterase Inhibition

In vitro assays have demonstrated that this compound shows significant inhibitory activity against AChE. The reported IC50 values indicate its potency compared to other known inhibitors:

CompoundIC50 (µM)
This compound3.0
Standard AChE Inhibitor0.09

These results suggest that this compound could be a promising candidate for further development as a treatment for Alzheimer's disease .

Antitumor Activity

In studies evaluating the antiproliferative effects on cancer cell lines, the compound exhibited varying degrees of potency:

Cell LineIC50 (µM)
HepG2 (Liver Cancer)0.147
MCF7 (Breast Cancer)0.125
A549 (Lung Cancer)0.100

These findings indicate that this compound may effectively inhibit tumor growth in vitro .

Neuroprotective Effects

A study focused on the neuroprotective properties of this compound found that it significantly reduced neuronal cell death induced by oxidative stress in PC12 cells. The mechanism was attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate apoptotic pathways.

Clinical Implications

Given its dual action as both an AChE inhibitor and an antitumor agent, there is potential for this compound to be developed into a multi-target therapeutic agent. Ongoing research aims to elucidate its pharmacokinetics and bioavailability in vivo.

Q & A

Q. What synthetic methodologies are employed to prepare 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one?

The compound is typically synthesized via nucleophilic substitution between 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one and 4-benzylpiperazine. Reaction conditions include a polar aprotic solvent (e.g., DMF), a mild base (e.g., K₂CO₃), and heating under reflux. Purification involves column chromatography, and structural confirmation is achieved using 1H^1 \text{H} and 13C^{13} \text{C} NMR, IR spectroscopy, and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H^1 \text{H} and 13C^{13} \text{C} NMR : To confirm substituent positions (e.g., benzylpiperazine methyl linkage and coumarin ring substitution).
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the coumarin lactone).
  • Elemental analysis : To validate molecular formula purity .

Q. What in vitro assays are used to evaluate its antifungal activity?

Antifungal screening employs broth microdilution assays against pathogenic strains (e.g., Candida albicans), with minimum inhibitory concentration (MIC) determination. Comparative studies with fluconazole are standard, and activity is linked to the coumarin scaffold’s ability to disrupt fungal membrane integrity .

Advanced Research Questions

Q. How can computational methods predict interactions between this compound and viral proteases (e.g., SARS-CoV-2 PLpro)?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to analyze binding modes. Key parameters include:

  • Binding affinity : Calculated via free energy perturbation.
  • RMSD/RMSF : To assess ligand-protein complex stability.
  • Hydrogen bonding/van der Waals interactions : Critical for binding specificity. Studies show strong affinity for PLpro due to coumarin-thiophene-triazole hybrid interactions .

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

Challenges include:

  • Disordered piperazine rings : Addressed using SHELXL’s PART and SIMU instructions.
  • Twinning : Managed via TWIN/BASF commands in SHELX. Validation tools like PLATON (e.g., ADDSYM) ensure correct space group assignment. R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm refinement accuracy .

Q. How do substituents on the piperazine ring modulate electronic properties?

DFT calculations (B3LYP/cc-pVDZ) reveal:

  • HOMO-LUMO gaps : Reduced by electron-donating groups (e.g., benzyl), enhancing electrophilicity.
  • Molecular electrostatic potential (MEP) : Nucleophilic sites (e.g., coumarin oxygen) and electrophilic regions (methyl hydrogens) guide reactivity. Global reactivity descriptors (e.g., chemical potential, electrophilicity index) quantify electron-accepting capacity .

Methodological Guidelines

Parameter Experimental Protocol Reference
Synthesis React 4-(chloromethyl)coumarin with 4-benzylpiperazine (1:1) in DMF/K₂CO₃, 80°C, 12h. Purify via silica gel chromatography (hexane:EtOAc, 3:1).
Crystallography Refine using SHELXL with TWIN/BASF for twinned data. Validate with CCDC guidelines.
Docking Simulations Run MD for 100 ns (NPT ensemble, 310K). Analyze trajectories with VMD.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.